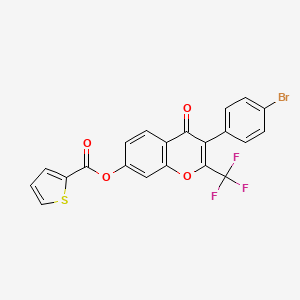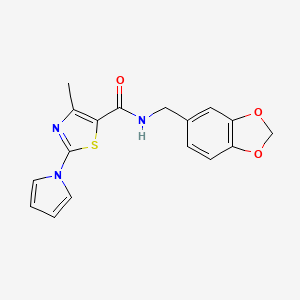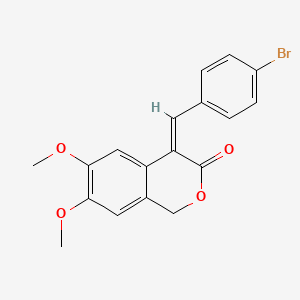![molecular formula C24H16Cl2O5 B11147190 7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one](/img/structure/B11147190.png)
7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one is a complex organic compound that features a chromenone core structure substituted with a 3,4-dichlorobenzyl group and a 2,3-dihydro-1,4-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the 3,4-Dichlorobenzyl Group: This step involves the reaction of the chromenone core with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 2,3-Dihydro-1,4-benzodioxin Moiety: The final step involves the reaction of the intermediate with 2,3-dihydro-1,4-benzodioxin under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: Reduction reactions can target the chromenone core, potentially converting it to a dihydro derivative.
Substitution: The 3,4-dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzodioxin moiety.
Reduction: Reduced forms of the chromenone core.
Substitution: Substituted derivatives at the 3,4-dichlorobenzyl position.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Anticancer Activity: Research into its potential anticancer properties.
Antimicrobial Activity: Investigation of its effectiveness against various microbial strains.
Industry
Material Science: Use in the development of new materials with specific properties.
Polymer Chemistry: Incorporation into polymers to enhance their characteristics.
Mechanism of Action
The mechanism of action of 7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 7-[(2,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one
- Methyl 7-(β-D-allopyranosyloxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromene-2-carboxylate
Uniqueness
The unique combination of the 3,4-dichlorobenzyl group and the 2,3-dihydro-1,4-benzodioxin moiety in the chromenone core distinguishes this compound from its analogs
Properties
Molecular Formula |
C24H16Cl2O5 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
7-[(3,4-dichlorophenyl)methoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one |
InChI |
InChI=1S/C24H16Cl2O5/c25-19-5-1-14(9-20(19)26)12-30-16-3-4-17-22(11-16)31-13-18(24(17)27)15-2-6-21-23(10-15)29-8-7-28-21/h1-6,9-11,13H,7-8,12H2 |
InChI Key |
ALCDJIWFCUJGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-(2-methoxyethyl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11147114.png)
![2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B11147120.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B11147125.png)
![7-Chloro-1-(4-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11147130.png)

![5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11147149.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11147154.png)

methanone](/img/structure/B11147167.png)
![6-Phenyl-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B11147173.png)
![N~1~-cycloheptyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B11147180.png)
![Ethyl 5-acetyl-2-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11147186.png)
![2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11147191.png)
